N'-[(E)-1-(4-methoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Description
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a complex organic compound with the molecular formula C21H20N4O2. It is known for its unique structure, which includes a benzoindazole core and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-13(14-7-10-16(27-2)11-8-14)22-25-21(26)20-18-12-9-15-5-3-4-6-17(15)19(18)23-24-20/h3-8,10-11H,9,12H2,1-2H3,(H,23,24)(H,25,26)/b22-13+ |
InChI Key |
JDGOICSEMLCVDO-LPYMAVHISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)/C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(=NNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N’-[(E)-1-(4-methoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-1-(4-ethoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-1-(4-isopropylphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
